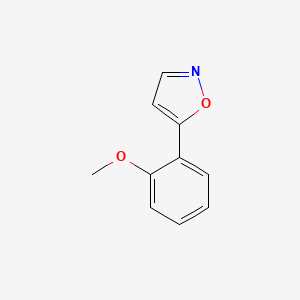

5-(2-Methoxyphenyl)isoxazole

Vue d'ensemble

Description

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The 5-(2-Methoxyphenyl)isoxazole is a derivative of isoxazole, which has been studied for its potential biological activities .

Synthesis Analysis

The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . A series of 5-arylisoxazole derivatives were synthesized via the reaction of 3- (dimethyl-amino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in aqueous media without using any catalyst .Molecular Structure Analysis

The molecular formula of 5-(2-Methoxyphenyl)isoxazole is C10H9NO2 . The structure of isoxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond .Chemical Reactions Analysis

The [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives is regioselective and leads to the formation of the 5-substituted amino-isoxazole or the 4-substituted methoxycarbonyl-isoxazole derivatives .Physical And Chemical Properties Analysis

The molecular weight of 5-(2-Methoxyphenyl)isoxazole is 219.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 .Applications De Recherche Scientifique

Synthesis and Biological Evaluation : Isoxazole derivatives, including those related to 5-(2-Methoxyphenyl)isoxazole, have been synthesized and evaluated for their antimicrobial and antitubercular activities. For instance, compounds similar to 5-(2-Methoxyphenyl)isoxazole showed good antibacterial activity against strains like E. coli and S. aureus (Shingare et al., 2018).

Chemical Synthesis Techniques : Research has been conducted on the controlled isomerization of isoxazole derivatives, leading to the synthesis of isoxazole-4-carboxylic acid derivatives. This demonstrates the chemical versatility and potential for diverse applications of isoxazole compounds (Serebryannikova et al., 2019).

Crystal Structure and DFT Studies : The molecular packing and intermolecular interactions in crystals of isoxazole derivatives have been studied, providing insights into their structural properties and potential applications in material science or pharmaceuticals (Laamari et al., 2020).

Antimicrobial Activity : Novel isoxazole derivatives have been synthesized and tested for their in vitro antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Kumar et al., 2019).

Anticancer Activity : Some isoxazole derivatives have been synthesized and evaluated for their antitumor activity, indicating the potential of isoxazole compounds in cancer research (Liu et al., 2008).

Corrosion Inhibition : Isoxazole derivatives have been investigated as corrosion inhibitors, demonstrating their application in material science and engineering (Attou et al., 2020).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

5-(2-methoxyphenyl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-12-9-5-3-2-4-8(9)10-6-7-11-13-10/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPPFYBGCJJBZEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=NO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Methoxyphenyl)isoxazole | |

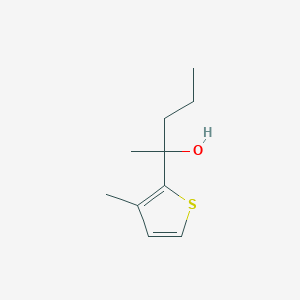

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

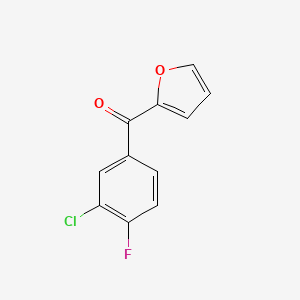

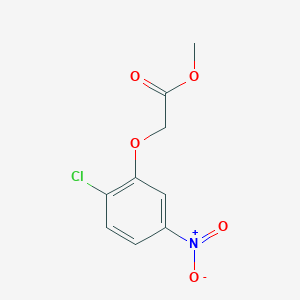

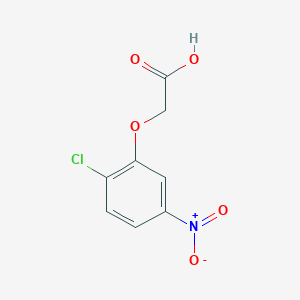

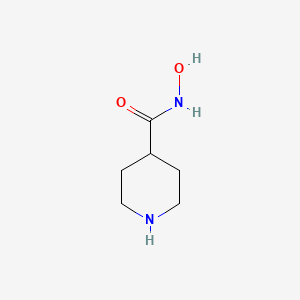

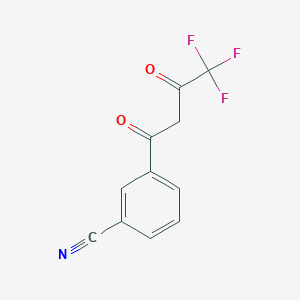

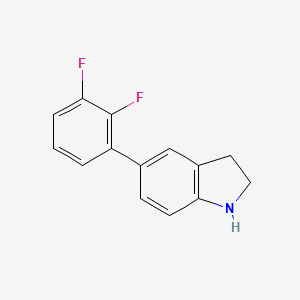

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Methylbut-3-yn-2-yl)amino]propanenitrile](/img/structure/B7895038.png)